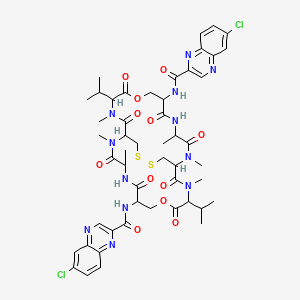
Bis(6-chloro)triostin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(6-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by the addition of chlorine atoms at the 6th position of the quinoxaline rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-chloro)triostin A involves the modification of triostin A, which is derived from the bacterium Streptomyces triostinicus. The preparation typically includes the following steps:
Culturing Streptomyces triostinicus: The bacterium is cultured in a medium supplemented with aromatic carboxylic acids.
Chemical Modification: The quinoxaline chromophores of triostin A are substituted with chlorine atoms at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimization for yield and purity. This includes large-scale fermentation of Streptomyces triostinicus and subsequent chemical modification using industrial halogenation techniques .
化学反応の分析
Types of Reactions
Bis(6-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the quinoxaline rings, affecting the compound’s DNA-binding properties.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various functionalized derivatives .
科学的研究の応用
Bis(6-chloro)triostin A has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding interactions and the effects of halogenation on biological activity.
Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and gene regulation.
Industry: It can be used in the development of new antibiotics and anticancer agents
作用機序
Bis(6-chloro)triostin A exerts its effects primarily through DNA bisintercalation. The chlorine-substituted quinoxaline rings intercalate into the minor groove of double-stranded DNA, disrupting DNA replication and transcription. This leads to cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent. The compound also exhibits antimicrobial activity by inhibiting bacterial DNA replication .
類似化合物との比較
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antimicrobial activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding and anticancer properties.
Thiocoraline: A quinoxaline antibiotic with potent anticancer activity
Uniqueness
Bis(6-chloro)triostin A is unique due to the presence of chlorine atoms at the 6th position of the quinoxaline rings. This modification enhances its DNA-binding affinity and potentially its biological activity compared to unsubstituted triostin A .
特性
CAS番号 |
85502-72-3 |
|---|---|
分子式 |
C50H60Cl2N12O12S2 |
分子量 |
1156.1 g/mol |
IUPAC名 |
6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChIキー |
ZFVGYAKBACSCRV-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


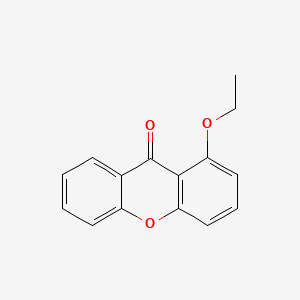
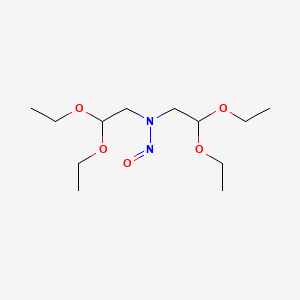
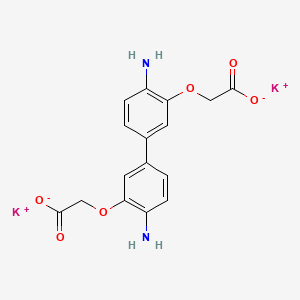
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
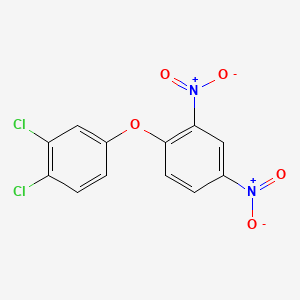
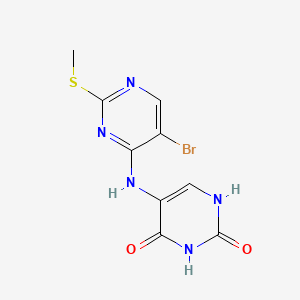
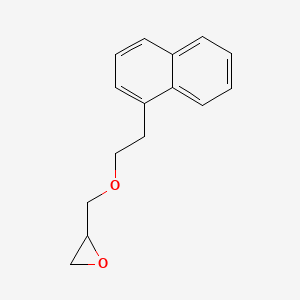
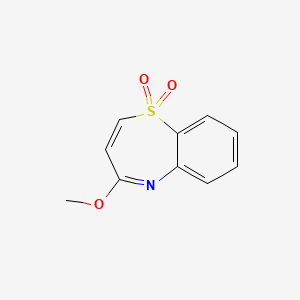
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
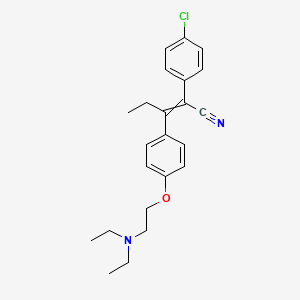

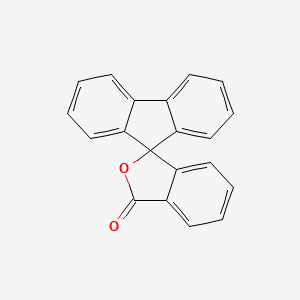
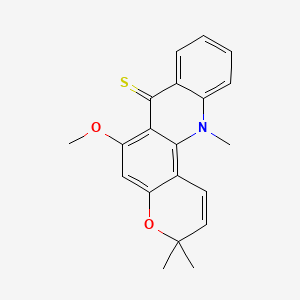
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
